2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid
Overview
Description
. This compound is characterized by its complex structure, which includes ethoxy, ethoxycarbonyl, and oxopropenyl groups attached to a hydrazinyl benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with a hydrazine derivative under controlled temperature conditions. The reaction mixture is often cooled to 0°C before the addition of ethyl chloroformate, followed by stirring for an hour. The reaction is then quenched with water and extracted using dichloromethane. The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different functional groups.
Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound shares similar functional groups and can be used in similar applications.
Ethyl chloroformate derivatives: These compounds are often used in the synthesis of hydrazine derivatives and share some structural similarities.
Uniqueness
What sets 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid apart is its unique combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.
Properties
IUPAC Name |
2-[2-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)hydrazinyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-3-22-14(20)11(15(21)23-4-2)9-16-17-12-8-6-5-7-10(12)13(18)19/h5-9,16-17H,3-4H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELKFLKABPRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNNC1=CC=CC=C1C(=O)O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156836 | |
Record name | 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848178-50-7 | |
Record name | 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848178-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.